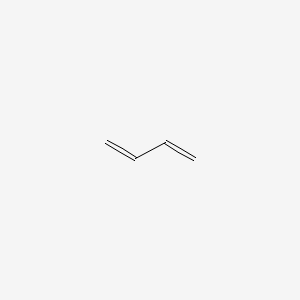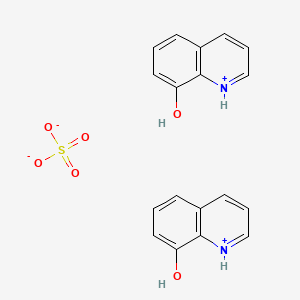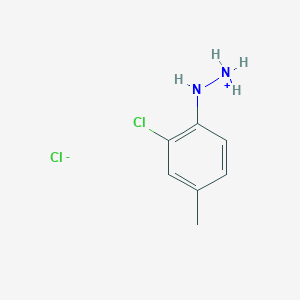
4-Bromo-4'-fluorochalcone
Vue d'ensemble
Description
4-Bromo-4’-fluorochalcone: is an organic compound belonging to the chalcone family, characterized by the presence of a bromo group at the 4-position and a fluoro group at the 4’-position of the chalcone structure Chalcones are a type of flavonoid with a three-carbon α,β-unsaturated carbonyl system that links two aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The most common method for synthesizing chalcones, including 4-Bromo-4’-fluorochalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali. For 4-Bromo-4’-fluorochalcone, the reaction typically involves the following steps:
- Dissolve equimolar quantities of 4-bromoacetophenone and 4-fluorobenzaldehyde in ethanol.
- Add a catalytic amount of sodium hydroxide to the solution.
- Stir the mixture at room temperature for 1-3 hours.
- The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for 4-Bromo-4’-fluorochalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-4’-fluorochalcone can undergo various chemical reactions, including:
Oxidation: This reaction can convert the chalcone into corresponding epoxides or dihydrochalcones.
Reduction: Reduction reactions can yield dihydrochalcones or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the bromo or fluoro groups.
Major Products Formed:
Epoxides and dihydrochalcones: from oxidation.
Reduced chalcones: from reduction.
Substituted chalcones: from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and heterocycles.
Mécanisme D'action
The mechanism of action of 4-Bromo-4’-fluorochalcone involves its interaction with various molecular targets and pathways:
Molecular Targets: Chalcones can interact with enzymes and proteins involved in oxidative stress and inflammation.
Pathways Involved: They can modulate pathways such as the NF-κB pathway, which is involved in inflammation and immune response.
Comparaison Avec Des Composés Similaires
- 4-Methoxychalcone
- 4-Bromo-4’-methoxychalcone
- 4-Fluorochalcone
Comparison:
- 4-Bromo-4’-fluorochalcone is unique due to the presence of both bromo and fluoro groups, which can influence its reactivity and biological activity.
- 4-Methoxychalcone and 4-Bromo-4’-methoxychalcone have shown anti-senescence effects, similar to 4-Bromo-4’-fluorochalcone .
- 4-Fluorochalcone lacks the bromo group, which may result in different reactivity and biological properties.
Propriétés
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPZWXLSPXMLJB-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(2R)-2-azaniumyl-6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B7768029.png)


